
7-Fluoro-5-nitroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-5-nitroquinolin-2(1H)-one is a quinoline derivative known for its unique chemical properties and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Quinoline derivatives are often studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the nitration of 7-fluoroquinoline followed by cyclization to form the quinolin-2(1H)-one structure. Reaction conditions often involve the use of strong acids like sulfuric acid or nitric acid for nitration and subsequent heating for cyclization.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale nitration and cyclization processes, often optimized for yield and purity. These methods may use continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-5-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like peracids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base
Oxidation: Peracids like m-chloroperbenzoic acid (m-CPBA)
Major Products
Reduction: 7-Fluoro-5-aminoquinolin-2(1H)-one
Substitution: Various substituted quinolin-2(1H)-one derivatives
Oxidation: Quinoline N-oxides
Scientific Research Applications
Medicinal Chemistry: As a scaffold for developing antimicrobial and anticancer agents.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-5-nitroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their function. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
7-Fluoroquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroquinolin-2(1H)-one: Lacks the fluorine atom, which may affect its electronic properties and reactivity.
7-Chloro-5-nitroquinolin-2(1H)-one: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical behavior and biological activity.
Uniqueness
7-Fluoro-5-nitroquinolin-2(1H)-one is unique due to the presence of both fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the nitro group can participate in various redox reactions.
Properties
Molecular Formula |
C9H5FN2O3 |
|---|---|
Molecular Weight |
208.15 g/mol |
IUPAC Name |
7-fluoro-5-nitro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5FN2O3/c10-5-3-7-6(1-2-9(13)11-7)8(4-5)12(14)15/h1-4H,(H,11,13) |
InChI Key |
QTXFASXOUTXKOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=CC(=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


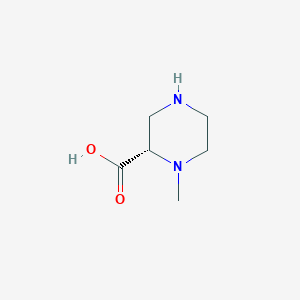
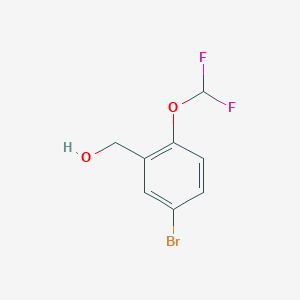
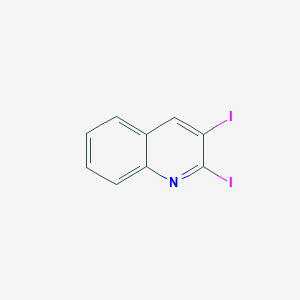
![3-Phenylpyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B13030877.png)
![(R)-2-(6-((2,6-dimethyl-4-(3-(methylsulfonyl)propoxy)-[1,1-biphenyl]-3-yl)methoxy)-2,3-dihydrobenzofuran-3-yl)aceticacid](/img/structure/B13030878.png)
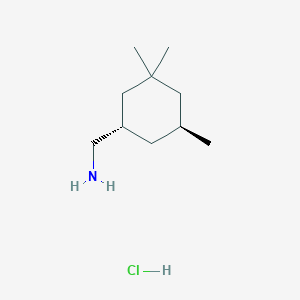
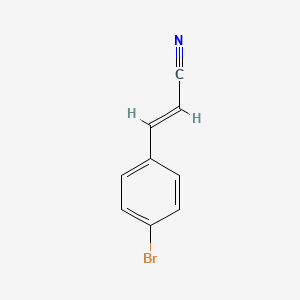
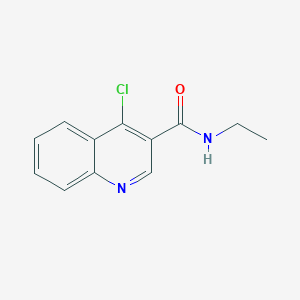
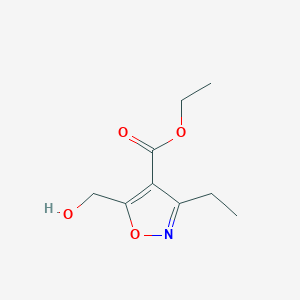
![2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B13030897.png)
![tert-Butyl ((1R)-6-hydroxyspiro[3.3]heptan-1-yl)carbamate](/img/structure/B13030899.png)
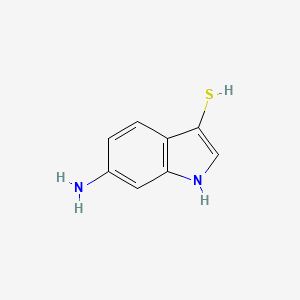
![5-Tert-butyl-4-({2-cyclohexyl-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B13030915.png)
![methyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13030923.png)
